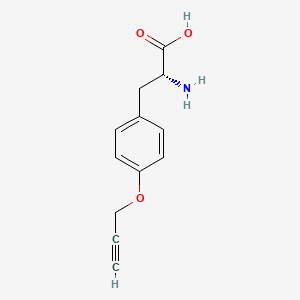

H-D-Tyr(Propargyl)-OH

Description

Significance of Unnatural Amino Acid Incorporation in Advancing Biological Discovery

The ability to incorporate unnatural amino acids (UAAs) into proteins represents a significant leap forward in our quest to understand and manipulate biological systems. nih.govresearchgate.net Proteins, the workhorses of the cell, are naturally constructed from a set of 20 standard amino acids. This repertoire, while vast, has inherent limitations. The introduction of UAAs with novel chemical functionalities expands the chemical diversity of proteins, enabling researchers to probe and engineer biological processes in ways previously unimaginable. nih.govresearchgate.net

The incorporation of UAAs allows for the introduction of unique chemical handles, such as azides and alkynes, into proteins. nih.gov These handles serve as targets for bioorthogonal chemical reactions, facilitating the attachment of probes for a variety of applications. frontiersin.org This technique has proven invaluable for:

Protein Labeling and Imaging: Attaching fluorescent dyes or other reporter molecules to specific proteins allows for their visualization and tracking within living cells. frontiersin.org

Protein Engineering: By altering the structure and function of proteins, UAAs can be used to create enzymes with enhanced catalytic activity or stability. nih.gov

Drug Discovery: UAAs can be used to optimize the properties of therapeutic proteins and peptides, leading to the development of new drugs with improved efficacy and targeting. nih.gov

Probing Protein-Protein Interactions: UAAs can be used to trap and identify interacting protein partners, shedding light on complex cellular networks.

The incorporation of D-amino acids, such as O-Propargyl-D-tyrosine, is particularly significant in the study of bacteria. nih.gov Bacteria utilize D-amino acids in the construction of their peptidoglycan (PG) cell wall, a structure essential for their survival. nih.govresearchgate.net By introducing D-amino acid analogs bearing bioorthogonal functional groups, researchers can specifically label and study the dynamics of bacterial cell wall synthesis and remodeling. acs.orgwikipedia.orgacs.orgnih.gov This has profound implications for understanding bacterial physiology and for the development of new antibacterial agents. researchgate.net

Historical Context of Bioorthogonal Chemistry and its Evolution in Chemical Biology

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with native biological processes. numberanalytics.comprinceton.eduwikipedia.org This field emerged from the need to study biomolecules in their natural environment, a task complicated by the immense chemical complexity of the cell. nih.gov

Early bioconjugation techniques often relied on reactions that were not truly bioorthogonal, meaning they could cross-react with other cellular components. acs.org The development of the Staudinger ligation in 2000 by the Bertozzi group marked a turning point, providing the first truly bioorthogonal reaction for modifying biomolecules in living systems. wikipedia.orgnih.gov This reaction involves the coupling of an azide (B81097) with a phosphine (B1218219) to form a stable amide bond. numberanalytics.com

Since then, the field has seen the development of a diverse toolkit of bioorthogonal reactions, each with its own unique advantages. Notable examples include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and versatile "click chemistry" reaction. numberanalytics.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of the click reaction that is more biocompatible. numberanalytics.comwikipedia.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid and selective reaction between a tetrazine and a strained alkene or alkyne. numberanalytics.com

The evolution of bioorthogonal chemistry has been driven by the continuous pursuit of faster, more selective, and more biocompatible reactions. numberanalytics.com These advancements have transformed the way scientists study a wide array of biomolecules, including proteins, glycans, and lipids, providing unprecedented insights into their roles in health and disease. wikipedia.org The impact of this field was recognized with the 2022 Nobel Prize in Chemistry awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless for their development of click chemistry and bioorthogonal chemistry. wikipedia.org

Conceptual Framework of O-Propargyl-D-tyrosine as a Versatile Chemical Reporter

O-Propargyl-D-tyrosine is a prime example of a versatile chemical reporter designed to leverage the power of bioorthogonal chemistry. nih.gov Its utility stems from the clever combination of a D-amino acid scaffold with a terminal alkyne group. vulcanchem.com

The "D" configuration of the amino acid is crucial for its specific incorporation into the bacterial cell wall. nih.gov Bacterial transpeptidases, the enzymes responsible for cross-linking the peptidoglycan layer, recognize and incorporate D-amino acids. acs.orgacs.org This allows for the selective labeling of bacterial structures even in the presence of host cells.

The propargyl group (-CH₂-C≡CH) provides the "chemical handle" for bioorthogonal reactions. vulcanchem.com The terminal alkyne is a small, stable, and biologically inert functional group that can participate in highly specific click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.com

The general workflow for using O-Propargyl-D-tyrosine as a chemical reporter involves two key steps:

Metabolic Labeling: The unnatural amino acid is introduced to the biological system (e.g., a bacterial culture or an infected host). The bacteria's metabolic machinery incorporates O-Propargyl-D-tyrosine into their newly synthesized peptidoglycan. acs.orgnih.gov

Bioorthogonal Ligation: A probe molecule containing a complementary azide functional group is added. This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or any other molecule of interest. The alkyne on the incorporated O-Propargyl-D-tyrosine reacts specifically with the azide on the probe via a click reaction, covalently attaching the probe to the bacterial cell wall. researchgate.net

This modular approach provides a powerful and flexible platform for studying bacterial cell wall dynamics with high spatial and temporal resolution. acs.orgnih.gov Researchers can "pulse-chase" label bacteria to track cell growth and division, visualize sites of new cell wall synthesis, and investigate the effects of antibiotics on peptidoglycan metabolism. The ability to use different azide-containing probes further expands the range of possible applications, making O-Propargyl-D-tyrosine a truly versatile tool for biological discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFBNJRFXRCX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategies for Site Specific Integration of O Propargyl D Tyrosine into Biomolecules

Genetic Code Expansion (GCE) Methodologies

Genetic code expansion (GCE) has emerged as a robust strategy to incorporate ncAAs, including O-propargyl-L-tyrosine, into proteins at specific sites. nih.govnih.gov This is achieved by repurposing codons that are typically used for translation termination or less frequently used sense codons. nih.govuq.edu.au The core of this technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interfere with the host cell's natural translational machinery. nih.govnih.gov

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The foundation of GCE lies in the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govfrontiersin.org This pair must function independently of the host's endogenous aaRSs and tRNAs. nih.gov The orthogonal aaRS is engineered to specifically recognize and charge the desired ncAA, in this case, O-Propargyl-D-tyrosine, onto the orthogonal tRNA. nih.gov This engineered tRNA possesses an anticodon that recognizes a specific, often rare or reassigned, codon in the messenger RNA (mRNA). nih.govnih.gov

A commonly used platform for evolving new aaRSs is the tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii (Mj) and its corresponding tRNA. nih.govfrontiersin.org This pair is orthogonal in both E. coli and mammalian cells. nih.gov The process of engineering these synthetases often involves creating libraries of mutant aaRSs, which are then subjected to selection pressures to identify variants that can efficiently and specifically incorporate the target ncAA. nih.govnih.gov For instance, a double-sieve selection scheme can be employed where the activity of the aaRS is linked to the survival of the E. coli host. nih.gov Fluorescence-activated cell sorting (FACS) has also been utilized as a rapid screening method to select for mutant aaRSs with improved specificity for a novel amino acid. nih.govresearchgate.net

It has been observed that some evolved aaRSs exhibit polyspecificity, meaning they can recognize and incorporate a range of unnatural amino acids while still being orthogonal to the 20 canonical amino acids. nih.gov This promiscuity can be advantageous, as a single engineered synthetase may be used to incorporate several different ncAAs, including those with alkynyl or other reactive groups. nih.gov

| Organism of Origin for Orthogonal Pair | Common Engineering Strategies | Key Features |

| Methanococcus jannaschii (TyrRS/tRNATyr) | Site-directed mutagenesis, Error-prone PCR, Double-sieve selection, Fluorescence-activated cell sorting (FACS) | Orthogonal in both E. coli and mammalian cells, well-established platform for evolving new specificities. nih.govnih.govfrontiersin.orgnih.gov |

| Pyrococcus horikoshii (PylRS/tRNAPyl) | Point mutations | Broad substrate tolerance, useful for incorporating a variety of ncAAs. nih.gov |

Amber Codon Suppression Techniques for Targeted Protein Incorporation

The most common method for the site-specific incorporation of ncAAs is through the suppression of the amber stop codon (UAG). nih.govnih.gov This codon is the least frequently used stop codon in many organisms, which minimizes the impact of its suppression on the host's normal protein synthesis. uq.edu.au In this technique, a gene of interest is mutated to replace a codon at the desired site with a UAG codon. researchgate.net When this modified gene is expressed in a host cell containing the engineered orthogonal aaRS/tRNA pair and supplemented with O-Propargyl-D-tyrosine, the orthogonal tRNA recognizes the UAG codon and incorporates the ncAA, allowing protein synthesis to continue. nih.govnih.gov In the absence of the ncAA, translation terminates at the UAG codon, resulting in a truncated, non-functional protein. nih.gov

This approach has been successfully used to incorporate O-propargyl-L-tyrosine at specific sites in proteins. nih.govnih.gov For example, an orthogonal translation initiation system was developed to site-specifically incorporate O-propargyl-L-tyrosine at the N-terminus of proteins by suppressing an amber codon at the translation initiation position. frontiersin.org However, a common challenge is the competition between the suppressor tRNA and the host's release factors, which can lead to lower protein yields due to premature termination. nih.gov

| Technique | Codon Targeted | Mechanism | Advantages | Challenges |

| Amber Codon Suppression | UAG | An engineered tRNA with a CUA anticodon recognizes the UAG codon and inserts the ncAA. nih.gov | Widely used, relatively efficient, minimizes disruption to the host proteome. nih.govuq.edu.au | Competition with release factors can lower protein yield. nih.gov |

Sense Codon Reassignment Approaches

An alternative to stop codon suppression is the reassignment of a sense codon, a codon that normally codes for one of the 20 canonical amino acids. nih.govrsc.org This strategy has the potential to significantly expand the number of different ncAAs that can be incorporated into a single protein. rsc.org The primary challenge in sense codon reassignment is the competition between the orthogonal tRNA carrying the ncAA and the endogenous tRNA that naturally recognizes the reassigned codon. oup.com

To overcome this, strategies have been developed to reduce the concentration or activity of the competing endogenous tRNA. oup.com For example, one approach involves the use of oligonucleotides to sequester the native isoacceptor tRNA in vitro. oup.com Another strategy focuses on reassigning rare codons, such as the arginine codon AGG, to minimize the impact on the host's protein synthesis. nih.gov Research has also explored the reassignment of the UAU tyrosine codon for the initiation of translation with ncAAs. iu.edu While powerful, sense codon reassignment is generally more complex to implement than stop codon suppression. nih.govoup.com

Post-Translational and Chemoenzymatic Labeling Approaches

In addition to genetic methods, O-Propargyl-D-tyrosine can be incorporated into biomolecules through post-translational or chemoenzymatic strategies. These methods often offer greater flexibility and can be applied to proteins that are difficult to express recombinantly.

Enzymatic Ligation with Tubulin Tyrosine Ligase (TTL)

Tubulin Tyrosine Ligase (TTL) is an enzyme that naturally catalyzes the C-terminal addition of a tyrosine residue to α-tubulin. rsc.orgnih.gov This enzyme has been repurposed for the site-specific labeling of proteins. researchgate.net The strategy involves fusing a short recognition sequence, known as a Tub-tag, to the C-terminus of the protein of interest. rsc.orgresearchgate.net TTL then recognizes this tag and ligates a tyrosine derivative, such as O-Propargyl-D-tyrosine, to the C-terminus of the protein. rsc.org

TTL has been shown to have a broad substrate tolerance, allowing for the efficient ligation of various unnatural amino acids, including those with bioorthogonal handles like the propargyl group of O-Propargyl-D-tyrosine. rsc.orgnih.govresearchgate.net This method enables a one-step, site-specific C-terminal modification of proteins. nih.gov For example, O-propargyl-L-tyrosine has been efficiently ligated to Tub-tagged proteins, and the installed alkyne handle was shown to be reactive for subsequent click chemistry reactions. rsc.org This chemoenzymatic approach provides a powerful tool for the C-terminal functionalization of proteins both in vitro and in cell lysates. researchgate.net

| Enzyme | Recognition Site | Position of Modification | Key Features |

| Tubulin Tyrosine Ligase (TTL) | C-terminal Tub-tag (e.g., VDSVEGEGEEEGEE) rsc.orgresearchgate.net | C-terminus | Broad substrate tolerance, allows for one-step C-terminal labeling. nih.gov |

Peptide Synthesis Incorporating O-Propargyl-D-tyrosine

Solid-phase peptide synthesis (SPPS) is a well-established chemical method for the de novo synthesis of peptides and small proteins. rsc.orgsigmaaldrich.com This technique allows for the direct incorporation of a wide variety of non-standard amino acids, including O-Propargyl-D-tyrosine, at any desired position in the peptide chain. peptide.com The synthesis is carried out on a solid support, and the peptide is assembled in a stepwise manner by the sequential addition of protected amino acid building blocks. sigmaaldrich.com

The incorporation of O-Propargyl-D-tyrosine into a peptide sequence using SPPS is generally straightforward. peptide.com The propargyl group provides a bioorthogonal handle that can be used for subsequent modifications, such as cyclization or the attachment of other molecules via click chemistry. rsc.orgnih.gov For example, O-propargyl-tyrosine has been incorporated into polypeptide precursors to enable the synthesis of macrocyclic organo-peptide hybrids through intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method offers precise control over the composition and sequence of the resulting peptide, making it a versatile tool for creating novel biomolecules with tailored properties.

Metabolic Incorporation as a Puromycin (B1679871) Analog (O-Propargyl-Puromycin)

O-Propargyl-puromycin (OPP), an alkyne-containing analog of the aminonucleoside antibiotic puromycin, serves as a powerful tool for the metabolic labeling of newly synthesized proteins. tocris.commedchemexpress.comjenabioscience.com This technique leverages the fundamental mechanism of protein synthesis, providing a direct and robust method for visualizing and identifying nascent polypeptide chains in a variety of biological contexts, including cultured cells and whole organisms. nih.govharvard.edu

The strategy is based on the structural similarity of OPP to tyrosyl-tRNA. pnas.orgelifesciences.org During translation, OPP enters the acceptor (A) site of an active ribosome. pnas.orgresearchgate.net The ribosome then catalyzes the formation of a covalent amide bond between the C-terminus of the elongating polypeptide chain and the primary amine of OPP. researchgate.netpnas.org This event terminates translation, as OPP is not a valid substrate for the subsequent translocation step, leading to the premature release of a C-terminally OPP-tagged polypeptide. researchgate.netweebly.com

A key feature of OPP is the terminal alkyne group, which functions as a bioorthogonal chemical handle. nih.govharvard.edu This alkyne moiety allows for the specific attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. medchemexpress.comjenabioscience.com The covalent conjugation of an azide-modified fluorophore enables the visualization of protein synthesis through fluorescence microscopy, while an azide-modified biotin tag allows for the affinity purification of nascent proteins for subsequent identification by mass spectrometry. nih.govnih.gov

One of the significant advantages of using OPP is that it does not require cells to be cultured in methionine-free media, a necessary step for methods involving methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG). jenabioscience.comnih.govpnas.org This allows for the study of protein synthesis under more physiologically relevant conditions. weebly.com The cell-permeable nature of OPP also makes it uniquely suitable for labeling nascent proteins in vivo within whole organisms. tocris.comnih.gov

Detailed Research Findings

Research has demonstrated the broad applicability of OPP-based metabolic labeling across various model systems and biological questions. Studies have successfully used OPP to image and identify newly synthesized proteins in both cells and animals, revealing spatial and temporal dynamics of translation.

For instance, when administered to mice, OPP incorporation highlighted specific patterns of protein synthesis in different tissues. medchemexpress.com In the small intestine, translation was observed to be most active in the cells of the crypts and at the base of the villi, which is consistent with the high proliferative and secretory functions of these cells. medchemexpress.com Notably, Paneth cells, known for their high secretory activity, showed particularly intense labeling. medchemexpress.com

In cellular studies, OPP labeling has been used to quantify global protein synthesis rates. In Chinese Hamster Ovary (CHO) cells, this method enabled the quantification of protein synthesis at the single-cell level and allowed for the correlation of translational activity with DNA content. apexbt.com Furthermore, techniques have been developed to achieve cell-type-specific labeling. One such method, named Puromycin Inactivation for Cell-Selective Proteome Labeling (PICSL), uses the expression of puromycin N-acetyltransferase to inactivate OPP in specific cell populations, thereby allowing for the analysis of protein synthesis in other cells within a mixed culture. nih.govnih.gov Another approach involved creating a caged version, phenylacetyl-OPP (PhAc-OPP), which is activated by the enzyme penicillin G acylase (PGA), enabling targeted labeling in cells expressing PGA, as demonstrated in the brains of Drosophila. elifesciences.org This latter study revealed a significant age-related decline in neuronal protein synthesis in the fly brain. elifesciences.org

The table below summarizes key research findings using O-propargyl-puromycin for metabolic labeling.

| Biological System | Application / Technique | Key Findings & Outcomes |

| Cultured Mammalian Cells (e.g., HeLa, K562) | Imaging and affinity purification of nascent proteins | Established a robust method for detecting nascent proteins; demonstrated that OPP-conjugated polypeptides are rapidly degraded by the proteasome. nih.govpnas.org |

| Mouse (Mus musculus) | In vivo labeling and imaging of protein synthesis | Revealed high translational activity in intestinal crypts and Paneth cells, consistent with their proliferative and secretory roles. medchemexpress.com |

| Chinese Hamster Ovary (CHO) Cells | Quantification of global protein synthesis | Enabled single-cell level quantification of protein synthesis rates and correlation with cellular DNA content. apexbt.com |

| Fruit Fly (Drosophila melanogaster) | Cell type-specific labeling using Phenylacetyl-OPP (PhAc-OPP) | Achieved targeted labeling of nascent proteins in specific neuronal populations within the brain; identified an age-related decline in neuronal protein synthesis. elifesciences.org |

| Rat Neuron-Glia Co-cultures | Cell-selective labeling using Puromycin Inactivation (PICSL) | Demonstrated the ability to identify nascent proteins in a specific cell type (neurons or glia) within a mixed culture by inactivating OPP in the other. nih.govnih.gov |

| Human K562 Cells | Identification of nascent proteomes in signaling pathways (OPP-ID) | Identified proteins whose synthesis is repressed by mTOR inhibitors, demonstrating the utility of OPP for studying translational control in signaling. pnas.org |

Applications of O Propargyl D Tyrosine in Proteomic and Cellular Analysis

Quantitative Proteomics and Nascent Proteome Profiling

Understanding how cells modulate protein synthesis in response to internal and external cues is crucial for deciphering the mechanisms of gene expression. pnas.org O-propargyl-puromycin (OPP), a structural and functional mimic of the aminoacyl-tRNA for tyrosine, has become a pivotal tool for profiling the "nascent proteome"—the population of proteins being actively synthesized at a given moment. pnas.orgnih.gov

OPP-ID is a powerful technique used to capture and identify nascent proteomes in situ. pnas.orgnih.gov As a puromycin (B1679871) analog, the cell-permeable OPP mimics tyrosyl-tRNA and binds to the ribosome's acceptor site during translation. pnas.orgresearchgate.net This leads to its incorporation into the C-terminus of the elongating polypeptide, which results in the termination of translation and the release of a C-terminally tagged, truncated protein. pnas.org

The OPP-ID workflow involves several key steps. pnas.orgnih.govresearchgate.net First, cells are pulse-labeled with OPP to tag the nascent proteome. nih.gov Following cell lysis, the alkyne group on the OPP-tagged proteins is conjugated to biotin-azide via a click reaction. pnas.org These biotinylated proteins are then selectively captured and enriched using streptavidin-coated beads. pnas.orgnih.gov This method allows for the isolation of proteins synthesized within a very short time frame, providing a snapshot of the cell's translational activity in response to stimuli or during processes like differentiation. pnas.orgnih.govresearchgate.net

The final step of the OPP-ID workflow is the identification and quantification of the captured nascent proteins, which is achieved by integrating the method with high-resolution mass spectrometry. pnas.orgnih.gov After enrichment on streptavidin beads, the captured proteins are typically digested into smaller peptides directly on the beads. pnas.orgresearchgate.net These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). pnas.orgnih.gov

This analytical approach enables the identification and quantification of thousands of individual nascent proteins from a single experiment. researchgate.netbiorxiv.org The sensitivity of modern mass spectrometers allows for the detection of widespread changes in the proteome even after a brief pulse of OPP labeling. pnas.orgnih.gov To enhance accuracy and distinguish bona fide nascent proteins from those that bind non-specifically to the affinity beads, advanced strategies have been developed. biorxiv.orgnih.gov One such method involves dual-pulse labeling with both OPP and stable isotope-labeled amino acids, which provides a more robust quantitative profiling of the nascent proteome. biorxiv.orgnih.govbiorxiv.org

Table 2: Key Features of the O-Propargyl-Puromycin-Mediated Identification (OPP-ID) Method

| Step | Description | Purpose |

|---|---|---|

| 1. Labeling | Cells are incubated with cell-permeable O-propargyl-puromycin (OPP). | OPP, a puromycin analog, is incorporated into the C-terminus of newly synthesized polypeptide chains, terminating translation and adding an alkyne handle. pnas.orgnih.gov |

| 2. Lysis & Conjugation | Labeled cells are lysed, and the proteome is reacted with an azide-tagged reporter molecule (e.g., biotin-azide) via CuAAC click chemistry. | Covalently attaches a biotin (B1667282) tag to the alkyne handle on nascent proteins for subsequent affinity purification. pnas.orgnih.gov |

| 3. Enrichment | The biotinylated proteins are captured from the total cell lysate using streptavidin-coated magnetic beads or resin. | Selectively isolates the nascent proteome from the total cellular protein pool. pnas.orgnih.gov |

| 4. Digestion | The captured proteins are proteolytically digested into peptides, often while still bound to the beads (on-bead digestion). | Prepares the protein sample for mass spectrometry analysis. pnas.orgresearchgate.net |

| 5. Analysis | The resulting peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Provides a comprehensive, quantitative profile of the proteins being actively synthesized at the time of labeling. nih.govbiorxiv.orgnih.gov |

Label-Free and Stable Isotope Labeling Approaches

The integration of O-propargyl-tyrosine into proteomic workflows enables sophisticated quantitative analysis through both label-free and stable isotope labeling strategies. These methods are crucial for comparing protein abundance and modification dynamics across different cellular states.

Label-Free Approaches: In label-free quantification, the relative amount of a protein is determined by measuring the signal intensity of its corresponding peptides in a mass spectrometer. When using O-propargyl-L-tyrosine to profile enzyme substrates, a label-free approach is commonly employed. uni-muenchen.debiorxiv.org In this workflow, cells are treated with the probe, and a control group of cells is left untreated. After cell lysis, click chemistry is used to attach an affinity tag like biotin to the incorporated propargyl-tyrosine. The tagged proteins are enriched and analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS). By comparing the spectral counts or peptide signal intensities from the treated sample against the control, researchers can identify proteins that were specifically and significantly enriched, indicating they were modified by the probe. uni-muenchen.debiorxiv.org This method was used to create volcano plots visualizing the enrichment of labeled proteins, effectively distinguishing true substrates from non-specifically bound background proteins. uni-muenchen.de

Stable Isotope Labeling Approaches: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. nih.gov In SILAC, cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). nih.gov This results in two distinct, mass-differentiated proteomes. While direct SILAC applications with O-Propargyl-D-tyrosine are not prominently documented, a related dual-labeling strategy using O-propargyl-puromycin (OPP) highlights the potential of this approach. In a method termed quantitative O-propargyl-puromycin tagging (QOT) or dual pulse labeling, OPP is used to tag nascent proteins, while SILAC is used to distinguish these newly synthesized proteins from pre-existing ones that may bind non-specifically during affinity purification. biorxiv.orgnih.gov This dual-labeling strategy significantly improves the accuracy of quantifying acute changes in protein synthesis. biorxiv.org A similar principle could be applied to O-propargyl-tyrosine to more accurately quantify the dynamics of specific post-translational modifications.

Table 1: Comparison of Quantitative Proteomic Strategies with Alkyne-Tagged Probes

| Approach | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Label-Free | Compares peptide signal intensity (e.g., spectral counts, peak area) between probe-treated and control samples to determine relative protein abundance. pnas.org | Simpler experimental setup, no need for special cell culture media, applicable to a wide range of sample types. | Can be less precise than isotope labeling; susceptible to variations in sample processing and instrument performance. |

| Stable Isotope Labeling (e.g., SILAC) | Cells are metabolically labeled with "light" or "heavy" amino acids. nih.gov Samples are mixed, and the ratio of heavy to light peptide signals provides precise relative quantification. nih.gov | High accuracy and precision; internal standard for every peptide reduces run-to-run variability. nih.gov | Requires cells that can be metabolically labeled, which can be challenging for primary cells or tissues; higher cost of reagents. pnas.org |

Interactome Mapping and Proximity Ligation Assays (PLA)

Interactome mapping aims to identify the full suite of interactions a protein engages in within the cell. The chemical handle on O-propargyl-tyrosine provides a powerful tool for such investigations, including advanced techniques like the Proximity Ligation Assay (PLA).

PLA is an immunoassay that allows for the in-situ detection of protein-protein interactions with high specificity and sensitivity. nih.gov The technique uses antibodies targeting the two proteins of interest. These antibodies are conjugated to short DNA oligonucleotides. If the two proteins are in close proximity (typically less than 40 nanometers), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and visualized using fluorescent probes. nih.govsigmaaldrich.com

The incorporation of O-propargyl-L-tyrosine into a target protein by an enzyme like tubulin-tyrosine ligase (TTL) enables a unique application of PLA. uni-muenchen.de After the protein is labeled, the alkyne group can be "clicked" to a biotin-azide molecule. An anti-biotin antibody can then be used as one of the PLA probes, paired with an antibody for a suspected interacting partner. This allows for the visualization of interactions involving the newly tyrosinated protein, providing spatial context to the modification.

The identification of a post-translational modification on a protein is a critical first step toward understanding its functional consequences, which often involve altered protein-protein interactions (PPIs). embopress.org Research using O-propargyl-L-tyrosine has successfully identified novel substrates for TTL, including non-tubulin proteins. uni-muenchen.debiorxiv.org For example, the microtubule-associated protein MAPRE1 was confirmed to be a target of tyrosination. biorxiv.orgbiorxiv.org

This finding directly informs PPI analysis. By knowing that MAPRE1 can be tyrosinated, researchers can design experiments to test how this modification affects its binding to other proteins in the microtubule network. The alkyne tag on the incorporated O-propargyl-tyrosine facilitates these studies by enabling affinity pull-downs. The tagged protein and its binding partners can be isolated from cell lysates and identified by mass spectrometry, revealing how the PTM landscape influences the cellular interactome.

Table 2: Hypothetical PLA Experiment Design Based on O-Propargyl-Tyrosine Labeling

| Labeled Protein of Interest | Potential Interacting Partner | Rationale for PLA Investigation |

|---|---|---|

| Tyrosinated MAPRE1 | EB1 (End-binding protein 1) | To determine if the tyrosination of MAPRE1 occurs at microtubule plus-ends where it is known to interact with EB1. |

| Tyrosinated TUBA4A | Kinesin motor proteins | To investigate if tyrosination of this specific tubulin isoform influences the binding or processivity of motor proteins along the microtubule track. |

While direct studies are limited, the methodology enabled by O-propargyl-tyrosine can be extended to discover and analyze nucleic acid-protein interactions. Many proteins that bind to DNA or RNA are regulated by PTMs. If a nucleic acid-binding protein is identified as a substrate for tyrosination using the O-propargyl-L-tyrosine probe, this opens a new avenue of investigation.

A potential workflow would involve labeling cells with the probe, followed by click chemistry to attach a biotin tag. The cells would then be treated with a cross-linking agent (like formaldehyde) to covalently link proteins to any bound nucleic acids. A streptavidin-based affinity purification would then isolate the biotin-tagged, tyrosinated protein along with its cross-linked nucleic acid partners. After reversing the cross-links, the associated DNA (in a ChIP-Seq type experiment) or RNA (in a RIP-Seq type experiment) could be sequenced and identified. This would provide a powerful method to determine how protein tyrosination impacts the binding of proteins to specific genomic loci or RNA transcripts.

Protein-Protein Interaction (PPI) Analysis

Activity-Based Protein Profiling (ABPP) and Enzyme Functional Annotation

Activity-based protein profiling (ABPP) is a chemical proteomic technology that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govresearchgate.net These probes typically mimic an enzyme's substrate and form a covalent bond with an active site residue, thereby labeling only active enzymes. nih.gov

While O-propargyl-tyrosine is not a covalent inhibitor, its use as an enzyme substrate represents a form of activity-based profiling. The metabolic labeling of proteins in living cells with O-propargyl-L-tyrosine is entirely dependent on the activity of the enzyme that incorporates it, namely tubulin-tyrosine ligase (TTL). uni-muenchen.debiorxiv.org Therefore, this approach profiles the activity of TTL and simultaneously provides a functional annotation for the proteins it modifies.

By using this probe, researchers have expanded the known substrate scope of TTL beyond its canonical targets, the alpha-tubulins. uni-muenchen.debiorxiv.org Mass spectrometry-based chemical proteomics experiments in neuroblastoma cells revealed the tyrosination of TUBA4A, MAPRE1, and other non-tubulin proteins. uni-muenchen.delmu.de This demonstrates that the detyrosination-tyrosination cycle is not exclusive to alpha-tubulins and is involved in fine-tuning the function of a broader range of proteins, particularly during neuronal differentiation. biorxiv.orglmu.de This strategy effectively uses the probe to annotate protein function (as a TTL substrate) based on enzymatic activity.

Analysis of Post-Translational Modifications (PTMs)

The study of post-translational modifications (PTMs) is fundamental to understanding the complexity of the proteome, as PTMs dynamically regulate protein function, localization, and stability. wikipedia.orgthermofisher.com O-propargyl-L-tyrosine has emerged as a key chemical tool specifically for the analysis of protein tyrosination. uni-muenchen.debiorxiv.org

Protein tyrosination is a PTM where a tyrosine residue is added to the C-terminus of a protein, most famously alpha-tubulin, regulating microtubule stability and function. uni-muenchen.debiorxiv.org Traditional methods to study this PTM, such as using PTM-specific antibodies, often lack the ability to distinguish between different protein isoforms. biorxiv.org Direct detection of the C-terminal modification by mass spectrometry is also challenging due to high complexity. biorxiv.org

The use of O-propargyl-L-tyrosine circumvents these issues. By exploiting the substrate promiscuity of TTL, the alkyne-tagged tyrosine analog is incorporated into proteins as a PTM. uni-muenchen.delmu.de This allows for subsequent enrichment and identification of the modified proteins. A key finding from this work is that protein tyrosination is a more widespread modification than previously thought. The ability to profile tyrosinated tubulin isoforms and identify non-tubulin substrates has provided new insights into the "tubulin code" and its role in processes like neuronal differentiation. biorxiv.orgbiorxiv.org

Table 3: Proteins Identified as Tyrosination Targets Using O-Propargyl-L-tyrosine Labeling

| Protein | Protein Family/Function | Cell Type / Context | Reference |

|---|---|---|---|

| TUBA1C | Alpha-tubulin | Human neuroblastoma cells (SH-SY5Y) | uni-muenchen.de |

| TUBA4A | Alpha-tubulin | Human neuroblastoma cells (SH-SY5Y), Differentiating neurons | uni-muenchen.debiorxiv.orgbiorxiv.org |

| MAPRE1 | Microtubule-associated protein | Human neuroblastoma cells (SH-SY5Y), Differentiating neurons | uni-muenchen.debiorxiv.orgbiorxiv.org |

| Other non-tubulin proteins | Various | Human neuroblastoma cells (SH-SY5Y), Differentiating neurons | uni-muenchen.debiorxiv.orglmu.de |

Mechanistic and Methodological Advancements in Bioorthogonal Reactions Utilized with O Propargyl D Tyrosine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and specificity. vulcanchem.com The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne, such as the one present in O-Propargyl-D-tyrosine, and an azide-functionalized molecule. The copper(I) catalyst plays a crucial role by coordinating with the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product. acs.org

O-Propargyl-D-tyrosine has been effectively used in chemical proteomics to study post-translational modifications like protein tyrosination. vulcanchem.combiorxiv.org In these experiments, the amino acid is metabolically incorporated into proteins, which are then lysed and subjected to CuAAC with an azide-containing reporter tag, such as a fluorophore or a biotin (B1667282) affinity tag, for visualization or enrichment and subsequent identification by mass spectrometry. biorxiv.orgnih.gov

Optimization of Catalytic Conditions for Biological Compatibility

A significant challenge in applying CuAAC in biological contexts is the potential toxicity of the copper catalyst. nih.gov To mitigate this, substantial research has focused on optimizing the reaction conditions. The use of copper(I)-stabilizing ligands is a key strategy. These ligands not only protect the copper(I) from oxidation and disproportionation but also accelerate the reaction, allowing for lower, less toxic concentrations of the catalyst to be used. nih.govrsc.org For instance, ligands like bathophenanthroline (B157979) disulfonate have been employed to protect both the catalyst and biological molecules, such as viral particles, from degradation during the ligation process. acs.orgunits.it

Another critical aspect of optimization is the management of side reactions. A notable side reaction is the copper-catalyzed azide-alkyne-thiol reaction, which can lead to the formation of thiotriazole adducts with cysteine residues in proteins, resulting in background labeling. nih.govresearchgate.netacs.org Strategies to minimize this include the addition of free thiols like glutathione (B108866) or cysteine to outcompete the protein thiols, or the removal of the unreacted alkyne probe from the cell lysate before initiating the CuAAC reaction. nih.govacs.org Adjusting the concentration of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), and neutralizing the pH can also diminish the formation of these unwanted byproducts while preserving the desired CuAAC reactivity. nih.govacs.org

Development of Advanced Click Chemistry Partners and Reporter Tags

The versatility of CuAAC with O-Propargyl-D-tyrosine is greatly enhanced by the development of a diverse array of azide-functionalized reporter tags. These tags are crucial for the downstream detection and analysis of the labeled biomolecules. Common reporter tags include:

Fluorophores: For in-gel fluorescence scanning and microscopy. Examples include rhodamine-PEG3-azide (TAMRA-N3) and fluorescein (B123965) derivatives like 6-FAM-TEG Azide. vulcanchem.combiorxiv.orgglenresearch.com

Affinity Tags: For the enrichment and purification of labeled proteins. Biotin and its derivatives, such as desthiobiotin-PEG3-azide, are widely used for their strong and specific interaction with streptavidin-coated beads. nih.govglenresearch.com

Mass Tags: For quantification in mass spectrometry-based proteomics.

The modular nature of click chemistry allows for the creation of "all-in-one" tags that combine multiple functionalities, such as a photo-crosslinking group for covalent capture, a click handle, and a reporter group, into a single molecule. nih.gov This simplifies the experimental workflow and expands the analytical possibilities.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry

To circumvent the issues associated with copper catalysis, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.orgacs.org This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. acs.orgnih.gov The relief of ring strain provides the driving force for the reaction. nih.gov While O-Propargyl-D-tyrosine contains a terminal alkyne and is thus primarily used in CuAAC, the principles of SPAAC are relevant in the broader context of bioorthogonal chemistry and inform the design of multi-labeling strategies.

Design Considerations for Specific Biological Environments

A key advantage of SPAAC is its improved biocompatibility due to the absence of a toxic catalyst, making it well-suited for experiments in living cells and organisms. nih.gov However, the reactivity of some cyclooctynes with endogenous nucleophiles, particularly thiols, can lead to non-specific labeling, which is a significant design consideration. nih.gov The choice of cyclooctyne derivative must therefore be tailored to the specific biological environment. For instance, in environments with a high concentration of free thiols, such as the intracellular space, more stable cyclooctyne derivatives are required. researchgate.net

Development of Novel Cyclooctyne Derivatives

Significant effort has been dedicated to the development of novel cyclooctyne derivatives with improved properties. iris-biotech.de Modifications to the cyclooctyne core, such as the introduction of fluorine atoms (e.g., DIFO and MOFO) or fused rings (e.g., DBCO), can dramatically increase reaction kinetics, stability, and solubility. nih.goviris-biotech.de For example, difluorinated cyclooctynes have shown reactivity comparable to CuAAC. nih.gov Other derivatives, like bicyclo[6.1.0]nonyne (BCN), offer a good balance of high reactivity and ease of synthesis. nih.gov The development of hydrophilic cyclooctynes, such as azacyclooctynes, has also been crucial for minimizing non-specific binding and improving bioavailability in aqueous biological systems. nih.gov

Future Perspectives and Emerging Directions in O Propargyl D Tyrosine Research

Expansion into Diverse Biological Systems and Model Organisms

The initial applications of O-Propargyl-D-tyrosine have predominantly been in cultured cells. However, the true potential of this amino acid lies in its application within more complex biological contexts. Researchers are now looking to expand its use into a variety of model organisms, which will provide deeper insights into biological processes in a more physiologically relevant setting. The ability to incorporate O-Propargyl-D-tyrosine into proteins in living organisms opens up possibilities for in vivo imaging and proteomics.

One of the key challenges in extending the use of O-Propargyl-D-tyrosine to whole organisms is ensuring efficient and specific incorporation into the target proteins without causing toxicity. issuu.com The copper catalyst traditionally used in click chemistry can be toxic to cells and organisms. issuu.com Therefore, the development and application of copper-free click chemistry methods, such as strain-promoted alkyne-azide cycloaddition (SPAAC), are crucial for in vivo studies. issuu.com These methods have already been successfully applied in organisms like C. elegans and zebrafish, paving the way for more complex animal studies. issuu.com

Table 1: Model Organisms for Future O-Propargyl-D-tyrosine Research

| Model Organism | Potential Research Applications | Key Advantages |

| Caenorhabditis elegans | In vivo imaging of protein localization and dynamics during development. | Optically transparent, well-defined cell lineage. |

| Danio rerio (Zebrafish) | Studying protein function in vertebrate development and disease models. | Rapid development, genetic tractability. |

| Mus musculus (Mouse) | Investigating protein interactions and post-translational modifications in mammalian systems. | Physiological similarity to humans, established disease models. |

| Saccharomyces cerevisiae | High-throughput screening of protein function and interactions. | Genetic tractability, rapid growth. |

| Escherichia coli | Production of engineered proteins with novel functionalities. | Well-understood genetics and physiology, high protein expression levels. ethz.ch |

Development of Advanced Genetically Encoded Tools and Sensors

Genetic code expansion technology, which allows for the site-specific incorporation of non-canonical amino acids like O-Propargyl-D-tyrosine into proteins, is a rapidly evolving field. Future research will focus on developing more efficient and versatile genetically encoded tools. This includes the creation of new aminoacyl-tRNA synthetase/tRNA pairs that can incorporate O-Propargyl-D-tyrosine with higher fidelity and efficiency.

Furthermore, the unique chemical handle of O-Propargyl-D-tyrosine can be exploited to create novel biosensors. By incorporating this amino acid at specific sites in a protein, it is possible to attach environmentally sensitive dyes or quenching molecules. These biosensors can then be used to monitor a wide range of cellular processes, such as changes in protein conformation, enzyme activity, or the presence of specific metabolites. The development of such sensors will provide powerful new tools for studying cellular signaling pathways in real-time.

Integration with Multi-Omics and Systems Biology Approaches

The ability to specifically label proteins with O-Propargyl-D-tyrosine provides a powerful tool for proteomics. By combining this labeling strategy with mass spectrometry, researchers can identify and quantify changes in protein expression, localization, and post-translational modifications on a global scale. This approach can be integrated with other "omics" technologies, such as genomics and metabolomics, to gain a more comprehensive understanding of complex biological systems.

For instance, by using O-Propargyl-D-tyrosine to label newly synthesized proteins, it is possible to study the dynamics of the proteome in response to various stimuli or in different disease states. This information can then be integrated with transcriptomic data to understand the relationship between gene expression and protein synthesis. Such multi-omics approaches will be invaluable for systems biology, allowing researchers to build more accurate models of cellular networks and to identify key nodes that can be targeted for therapeutic intervention.

Innovations in High-Throughput Screening and Microfluidic Applications

The specificity and efficiency of the click reaction make O-Propargyl-D-tyrosine an ideal tool for high-throughput screening (HTS). By immobilizing proteins containing this amino acid onto a solid support, it is possible to screen large libraries of small molecules for potential binders or inhibitors. This approach can be used to identify new drug candidates or to probe the function of uncharacterized proteins.

Microfluidic devices offer a powerful platform for performing HTS and other biochemical assays in a miniaturized and automated fashion. The small reaction volumes and precise fluid control in these devices make them well-suited for working with precious reagents and for performing a large number of experiments in parallel. The integration of O-Propargyl-D-tyrosine labeling with microfluidic technology will enable the development of novel platforms for single-cell analysis, enzyme evolution, and diagnostics.

Contributions to Protein Engineering and Synthetic Biology

The ability to incorporate O-Propargyl-D-tyrosine into proteins opens up new avenues for protein engineering and synthetic biology. iris-biotech.de The propargyl group can be used as a chemical handle to attach a wide range of functionalities to a protein, including polymers, nanoparticles, and other biomolecules. iris-biotech.de This allows for the creation of protein-based materials with novel properties and for the construction of complex biological circuits.

For example, by attaching polymers to a protein, it is possible to improve its stability, solubility, and pharmacokinetic properties. This is particularly relevant for the development of therapeutic proteins. In the field of synthetic biology, O-Propargyl-D-tyrosine can be used to assemble multi-protein complexes with novel functions or to create artificial signaling pathways. The continued development of new methods for incorporating this and other non-canonical amino acids into proteins will be a key driver of innovation in these fields.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for O-Propargyl-D-tyrosine, and how are they validated experimentally?

- Methodological Answer : The synthesis typically involves propargylation of the phenolic hydroxyl group of D-tyrosine under alkaline conditions. Validation includes HPLC purity analysis (>95%), mass spectrometry (MS) for molecular weight confirmation, and H/C NMR to verify the propargyl group's incorporation. Reaction optimization often requires monitoring pH and temperature to avoid racemization .

Q. How is O-Propargyl-D-tyrosine characterized for click chemistry applications?

- Methodological Answer : Characterization focuses on reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers use model azide compounds (e.g., benzyl azide) to test reaction efficiency via TLC or LC-MS. Kinetic studies (e.g., second-order rate constants) and competition experiments with other alkynes ensure specificity .

Q. What analytical techniques are essential for assessing O-Propargyl-D-tyrosine stability under physiological conditions?

- Methodological Answer : Stability is evaluated using accelerated degradation studies (e.g., 37°C, pH 7.4 buffer) with HPLC quantification. Mass spectrometry identifies degradation products (e.g., oxidation of the propargyl group). Statistical models (e.g., Arrhenius plots) predict shelf-life, requiring triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in O-Propargyl-D-tyrosine’s cellular uptake efficiency across studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, incubation times, or click chemistry labeling protocols. To address this, standardize protocols using internal controls (e.g., fluorescent azide tags) and validate via confocal microscopy/flow cytometry. Meta-analyses of published data with subgroup stratification (e.g., cancer vs. primary cells) can isolate confounding variables .

Q. What strategies optimize O-Propargyl-D-tyrosine for in vivo protein labeling without toxicity?

- Methodological Answer : Dose optimization involves pharmacokinetic studies (e.g., bioavailability in murine models) and toxicity screens (e.g., liver enzyme assays). Conjugation efficiency is enhanced via PEGylation or nanoparticle encapsulation to improve solubility. Ethical compliance (e.g., NIH guidelines) mandates rigorous preclinical testing for off-target effects .

Q. How do steric and electronic effects influence O-Propargyl-D-tyrosine’s reactivity in non-canonical click reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts steric hindrance from the tyrosine backbone. Experimental validation uses substituted azides (e.g., bulky tert-butyl azide) to test reaction kinetics. Synchrotron X-ray crystallography of transition-state analogs provides structural insights, requiring collaboration with facilities for beamline access .

Q. What statistical frameworks are recommended for analyzing O-Propargyl-D-tyrosine’s dose-response relationships in enzyme inhibition studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate IC values. Bayesian hierarchical models account for inter-experiment variability. Ensure -values are reported with effect sizes (e.g., Cohen’s ) and confidence intervals, adhering to journal guidelines for transparency .

Experimental Design & Data Validation

Q. How to formulate a hypothesis for O-Propargyl-D-tyrosine’s role in post-translational modification studies?

- Methodological Answer : Apply the PICO framework :

- Population : Target proteins (e.g., histones).

- Intervention : Incorporation via genetic codon expansion.

- Comparison : Native tyrosine vs. O-Propargyl-D-tyrosine.

- Outcome : Labeling efficiency quantified by MS/MS.

Hypotheses should be tested using CRISPR-edited cell lines to ensure specificity .

Q. What are common pitfalls in interpreting O-Propargyl-D-tyrosine’s metabolic incorporation data?

- Methodological Answer : False positives may arise from non-specific azide binding or endogenous alkyne metabolites. Mitigate via negative controls (e.g., azide-only treatment) and SILAC (stable isotope labeling) for MS validation. Replicate experiments across independent labs to confirm findings .

Tables for Reference

| Parameter | Optimal Range | Validation Method | Reference |

|---|---|---|---|

| Synthesis Purity | >95% | HPLC (C18 column, 220 nm) | |

| CuAAC Reaction Efficiency | Pseudo-first-order kinetics | ||

| In Vivo Half-Life | 4–6 hours | LC-MS/MS in plasma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.